molecular formula C15H18Cl2O3 B1326217 Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate CAS No. 898778-17-1

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate

Cat. No.: B1326217
CAS No.: 898778-17-1
M. Wt: 317.2 g/mol
InChI Key: UADLQOZRKQMNMB-UHFFFAOYSA-N
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Description

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,5-dichlorophenyl group attached to a heptanoate chain with a keto group at the 7th position

Scientific Research Applications

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid.

    Reduction: Formation of 7-(2,5-dichlorophenyl)-7-hydroxyheptanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For instance, the keto group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, modulating their activity.

Comparison with Similar Compounds

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate can be compared with other similar compounds such as:

    Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate: Similar structure but with fluorine atoms instead of chlorine.

    Ethyl 7-(2,5-dichlorophenyl)-7-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of a keto group.

Properties

IUPAC Name

ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADLQOZRKQMNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645753
Record name Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-17-1
Record name Ethyl 2,5-dichloro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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